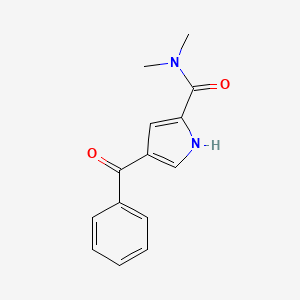

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a benzoyl group and a dimethylcarboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the condensation of a benzoyl chloride derivative with N,N-dimethylpyrrole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like bromine or iodine.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Halogens (Br2, I2) in acetic acid or chloroform.

Major Products:

Oxidation: Pyrrole N-oxides.

Reduction: Benzyl derivatives.

Substitution: Halogenated pyrrole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

The compound is being explored for its potential as a drug candidate due to its biological activities. Research indicates that it may possess antimicrobial, antifungal, and anticancer properties. The unique structural features of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide allow it to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to enzymes or receptors, modulating various biological processes. For instance, studies have shown that it can inhibit key enzymes involved in bacterial resistance mechanisms .

3. Case Studies

Recent studies have demonstrated the efficacy of similar pyrrole derivatives in inhibiting dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase, suggesting that this compound may exhibit similar inhibitory actions .

Biological Applications

1. Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have shown that certain derivatives exhibit strong activity against various bacterial strains, indicating that modifications to the structure can enhance efficacy .

2. Anticancer Properties

The compound's structural characteristics may also contribute to its anticancer potential. Preliminary investigations suggest that it could interfere with cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Materials Science Applications

1. Specialty Chemicals

In addition to biological applications, this compound is being utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets through its aromatic and amide functionalities. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The compound’s ability to undergo electrophilic substitution also suggests potential pathways for covalent modification of biological molecules.

Comparación Con Compuestos Similares

4-Benzoyl-1H-pyrrole-2-carboxamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.

N,N-Dimethyl-1H-pyrrole-2-carboxamide: Lacks the benzoyl group, which may influence its biological activity and chemical stability.

4-Benzoyl-N-methyl-1H-pyrrole-2-carboxamide: Contains only one methyl group on the amide nitrogen, potentially altering its steric and electronic properties.

Uniqueness: 4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the benzoyl and N,N-dimethylcarboxamide groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and potential for diverse chemical reactivity.

Actividad Biológica

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H14N2O2 and a molecular weight of approximately 242.27 g/mol. Its structure features a pyrrole ring substituted with a benzoyl group and dimethyl amide functionalities, contributing to its unique chemical behavior and biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that pyrrole derivatives, including this compound, can inhibit various microbial pathogens. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in cancer progression .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various biological targets such as enzymes and receptors, influencing cellular processes critical for disease progression. For instance, it may affect signaling pathways associated with inflammation and cancer cell growth .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : Initial reactions involve the formation of the pyrrole structure through cyclization reactions.

- Substitution Reactions : The benzoyl group is introduced via acylation reactions.

- Amidation : Finally, dimethyl amide functionalities are added to complete the synthesis.

These steps can vary based on the specific reagents and conditions employed .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, demonstrating significant antimicrobial potential compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of pyrrole derivatives were assessed using cell lines derived from various cancers. Compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting their potential as lead compounds in cancer therapy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(2)14(18)12-8-11(9-15-12)13(17)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPQVHANMLDDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.